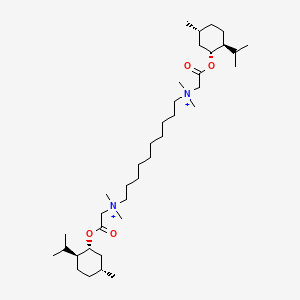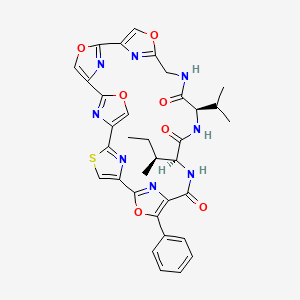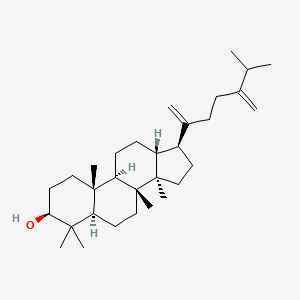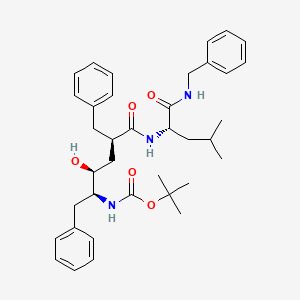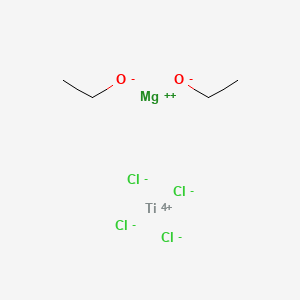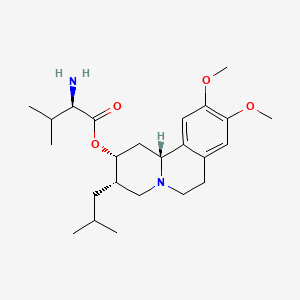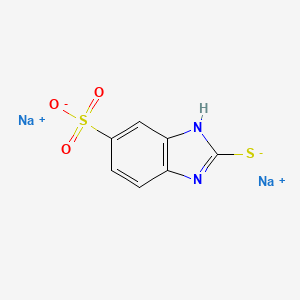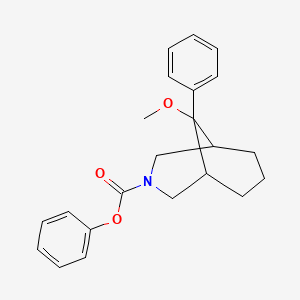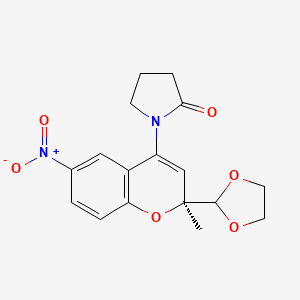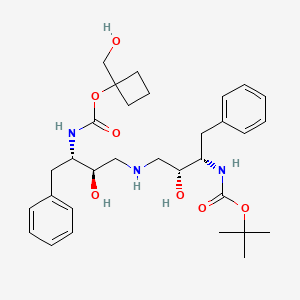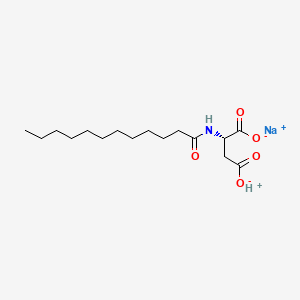
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt is a synthetic lung surfactant used to treat infant respiratory distress syndrome . It is a phosphoglyceride, a type of phospholipid, which plays a crucial role in reducing surface tension in the alveoli of the lungs, preventing their collapse and aiding in proper respiratory function .
Métodos De Preparación
The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt involves the esterification of glycerol with palmitic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds. Industrial production methods may involve large-scale esterification and phosphorylation processes, utilizing automated systems to maintain consistency and purity .
Análisis De Reacciones Químicas
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products, which may affect the stability of the compound.
Reduction: Reduction reactions can alter the fatty acid chains, potentially changing the compound’s properties.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt has a wide range of scientific research applications:
Chemistry: It is used in studies involving lipid bilayers and membrane dynamics.
Biology: The compound is utilized in research on cell membranes and lipid-protein interactions.
Mecanismo De Acción
The primary mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt is the reduction of interfacial tension at the air/water interfaces in the alveoli . This reduction in tension prevents the alveolar membranes from collapsing, thereby maintaining proper lung function and aiding in respiration. The molecular targets involved include the alveolar surfactant proteins and lipids, which interact with the compound to stabilize the alveolar structure .
Comparación Con Compuestos Similares
Similar compounds to 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), ammonium salt include:
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Another phospholipid used in biophysical experiments and studies on lipid rafts.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG): Used in studies involving negatively charged synthetic lipid monolayers and bilayers.
The uniqueness of this compound lies in its specific application as a synthetic lung surfactant, which is critical for treating respiratory distress syndrome in premature infants .
Propiedades
Número CAS |
300733-63-5 |
|---|---|
Fórmula molecular |
C40H80NO10P |
Peso molecular |
766.0 g/mol |
Nombre IUPAC |
azanium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);1H3/b18-17-;/t37?,38-;/m1./s1 |
Clave InChI |
WFYVYFVKHCDATR-XQYKCTAGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[NH4+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)
